molecular formula C15H13ClN2O2S B13251224 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one

Cat. No.: B13251224
M. Wt: 320.8 g/mol
InChI Key: LZYDVRQLYHYHMF-UHFFFAOYSA-N
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Description

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is a chemical compound with a complex structure that includes a phenothiazine core Phenothiazines are known for their diverse applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine ring system.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.

    Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. In medicinal applications, phenothiazine derivatives typically exert their effects by:

    Binding to Receptors: They can bind to dopamine receptors, thereby modulating neurotransmitter activity.

    Inhibition of Enzymes: The compound may inhibit enzymes involved in neurotransmitter degradation.

    Pathways Involved: The compound can affect various signaling pathways, including those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Known for its antipsychotic properties.

Uniqueness

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(3-amino-7-methoxyphenothiazin-10-yl)-2-chloroethanone

InChI

InChI=1S/C15H13ClN2O2S/c1-20-10-3-5-12-14(7-10)21-13-6-9(17)2-4-11(13)18(12)15(19)8-16/h2-7H,8,17H2,1H3

InChI Key

LZYDVRQLYHYHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N)C(=O)CCl

Origin of Product

United States

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